2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol
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Overview
Description
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is a synthetic compound known for its significant role in medical research, particularly in the treatment of multiple sclerosis. This compound is a sphingosine-1-phosphate receptor modulator, which means it can influence the immune system by affecting the movement of lymphocytes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol typically involves the reaction of 3-octylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the reaction of the amine with glycidol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often have different biological activities and can be used in various research applications .
Scientific Research Applications
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The compound exerts its effects by modulating sphingosine-1-phosphate receptors, particularly S1P1. This modulation prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system. This mechanism is particularly beneficial in treating multiple sclerosis, where it helps reduce inflammation and prevent further damage to nerve cells .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.
Siponimod: Similar in structure and function, used for treating relapsing forms of multiple sclerosis.
Ozanimod: Another S1P receptor modulator with similar therapeutic applications
Uniqueness
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is unique due to its specific structure, which provides a distinct pharmacokinetic profile and a different set of biological activities compared to other similar compounds. Its ability to modulate immune responses with high specificity makes it a valuable compound in medical research and treatment .
Properties
Molecular Formula |
C19H33NO2 |
---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-amino-2-[2-(3-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-9-17-10-8-11-18(14-17)12-13-19(20,15-21)16-22/h8,10-11,14,21-22H,2-7,9,12-13,15-16,20H2,1H3 |
InChI Key |
VUKMITOWFKYWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
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